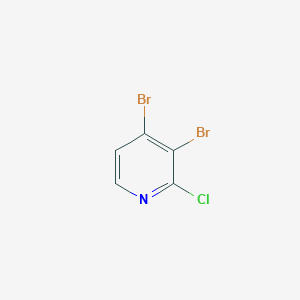

3,4-Dibromo-2-chloropyridine

Beschreibung

BenchChem offers high-quality 3,4-Dibromo-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJRYXWWWJAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564311 | |

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134039-99-9 | |

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dibromo-2-chloropyridine chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dibromo-2-chloropyridine

Introduction

3,4-Dibromo-2-chloropyridine is a polyhalogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery, agrochemicals, and materials science.[1] Its utility as a synthetic building block lies in the differential reactivity of its three halogen atoms, which allows for programmed, regioselective functionalization.[1] This guide provides a comprehensive overview of its chemical properties and explores the nuanced reactivity that makes it a valuable precursor for complex molecular architectures. We will delve into the mechanistic principles governing its transformations, provide field-proven experimental protocols, and offer insights into the causal factors behind synthetic choices.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis. 3,4-Dibromo-2-chloropyridine is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4-Dibromo-2-chloropyridine | N/A |

| CAS Number | 36082-58-3 | N/A |

| Molecular Formula | C₅H₂Br₂ClN | [2] |

| Molecular Weight | 271.34 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents like THF, DMF, and toluene. | Inferred |

The Dichotomy of Reactivity: A Tale of Two Mechanisms

The synthetic versatility of 3,4-dibromo-2-chloropyridine stems from the orthogonal reactivity of its halogen substituents. The choice of reaction conditions—specifically, the presence or absence of a transition metal catalyst—dictates which position on the pyridine ring is functionalized. This allows for a stepwise approach to building molecular complexity.

Two primary pathways govern its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway targets the C2-chloro position. The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and C6) towards attack by nucleophiles.[1][4]

-

Transition Metal-Catalyzed Cross-Coupling: These reactions, such as Suzuki, Stille, and Sonogashira couplings, preferentially occur at the C-Br bonds. The selection between the C3 and C4 bromine atoms is more nuanced and can be influenced by steric and electronic factors.[1][5][6]

Caption: Dichotomy of reactivity for 3,4-dibromo-2-chloropyridine.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than either of the bromine atoms.[4] This regioselectivity is a direct result of electronic activation by the adjacent ring nitrogen.

Causality Behind Reactivity:

-

Inductive Effect & Resonance: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2) and para (C4) positions. This makes the C2 carbon highly electrophilic and susceptible to attack.

-

Stabilization of Intermediate: The addition of a nucleophile to the C2 position generates a negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge directly on the electronegative nitrogen atom, a highly favorable arrangement.

Common nucleophiles used in this reaction include alkoxides, amines, and thiols. This reaction proceeds cleanly, leaving the C-Br bonds at the C3 and C4 positions intact for subsequent cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling at C-Br Bonds

In contrast to SNAr, palladium- or copper-catalyzed cross-coupling reactions proceed via a different mechanism, primarily involving oxidative addition. The rate-determining step is often the cleavage of the carbon-halogen bond by the metal center.[1]

Causality Behind Reactivity:

-

Carbon-Halogen Bond Strength: The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The C-Br bonds are weaker than the C-Cl bond, making them significantly more susceptible to oxidative addition to a low-valent palladium(0) or copper(I) catalyst.[6] This is the primary reason why cross-coupling reactions selectively occur at the bromo-substituted positions.

-

Regioselectivity (C3 vs. C4): While both C-Br bonds are reactive, subtle differences can lead to selective coupling at one position over the other. The C4-Br bond is generally more sterically accessible than the C3-Br bond, which is flanked by two other substituents. However, electronic factors can also play a role, and selectivity can sometimes be tuned by the choice of catalyst, ligand, and reaction conditions. For many standard cross-coupling reactions like Suzuki-Miyaura, the reaction often proceeds at the more reactive C-Br bond, which can be influenced by the specific electronic environment.

This selective reactivity makes 3,4-dibromo-2-chloropyridine an excellent substrate for building complex molecules in a controlled, stepwise manner. One can first perform a cross-coupling reaction at a C-Br position, followed by a nucleophilic substitution at the C2-Cl position, or vice versa.

Key Synthetic Transformations & Protocols

The following sections provide detailed protocols for key reactions, grounded in established chemical principles. These protocols are designed to be self-validating, with explanations for each critical step.

A. Regioselective Stille Coupling at the C-Br Position

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin reagent with an organic halide.[5][7] It is valued for its tolerance of a wide variety of functional groups.[5] With 3,4-dibromo-2-chloropyridine, the reaction can be performed selectively at one of the C-Br positions.

Caption: Experimental workflow for a regioselective Stille coupling.

Step-by-Step Protocol: Stille Coupling with Phenyltributyltin

-

System Preparation (The "Why"): The palladium(0) catalyst is oxygen-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation, which would halt the reaction.

-

Action: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dibromo-2-chloropyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and anhydrous toluene.

-

-

Reagent Addition (The "Why"): The organostannane is the carbon nucleophile source. It is added, and the mixture is degassed to ensure a completely oxygen-free environment before heating.

-

Action: Add phenyltributyltin (1.1 equiv) to the flask. Sparge the resulting solution with argon for 15-20 minutes.

-

-

Thermal Activation (The "Why"): The catalytic cycle (oxidative addition, transmetalation, reductive elimination) requires thermal energy to proceed at a reasonable rate. Toluene is a common high-boiling solvent suitable for this purpose.

-

Action: Heat the reaction mixture to 110 °C and maintain at this temperature.

-

-

Reaction Monitoring (The "Why"): It is crucial to monitor the reaction to determine the point of completion and to avoid the formation of side products from prolonged heating. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods.

-

Action: After 12 hours, take a small aliquot, quench it, and analyze by TLC or GC-MS to check for the consumption of the starting material.

-

-

Workup and Purification (The "Why"): The workup is designed to remove the toxic and difficult-to-separate tin byproducts. An aqueous solution of potassium fluoride (KF) is often used to precipitate the tin salts as insoluble tributyltin fluoride, which can then be filtered off.

-

Action: Cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1 hour. Filter the resulting suspension through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 3-bromo-2-chloro-4-phenylpyridine.

-

B. Regioselective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8][9] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[8] Similar to the Stille reaction, it proceeds selectively at the C-Br positions.

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Step-by-Step Protocol: Sonogashira Coupling with Phenylacetylene

-

System Preparation (The "Why"): Both the palladium catalyst and the copper(I) co-catalyst are sensitive to oxygen. The amine base (e.g., triethylamine or diisopropylamine) serves as both the base to deprotonate the alkyne and as a solvent.

-

Action: To a flame-dried Schlenk flask, add 3,4-dibromo-2-chloropyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv). Evacuate and backfill the flask with argon three times.

-

-

Reagent Addition (The "Why"): Anhydrous solvent and a degassed amine base are added. The terminal alkyne is the coupling partner.

-

Action: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv). Add phenylacetylene (1.2 equiv) via syringe.

-

-

Reaction Conditions (The "Why"): Sonogashira couplings can often be run at room temperature, which can improve selectivity and reduce side reactions. The reaction is stirred to ensure proper mixing of the heterogeneous catalyst system.

-

Action: Stir the reaction mixture at room temperature.

-

-

Monitoring (The "Why"): Progress is monitored to ensure full conversion of the starting material.

-

Action: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

-

Workup and Purification (The "Why"): The workup is designed to remove the catalyst residues and the amine salt byproduct (triethylammonium bromide).

-

Action: Once complete, filter the reaction mixture through a plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated pyridine.

-

Conclusion

3,4-Dibromo-2-chloropyridine is a strategically important building block in modern organic synthesis. Its value is derived from the predictable and controllable regioselectivity of its halogen atoms. By understanding the fundamental principles that differentiate Nucleophilic Aromatic Substitution from transition metal-catalyzed cross-coupling, chemists can unlock its full potential. The ability to selectively functionalize the C2-Cl position through SNAr, followed by independent manipulation of the C3-Br and C4-Br positions via cross-coupling, provides a robust and logical pathway for the synthesis of highly substituted pyridine derivatives, which are key scaffolds in pharmaceuticals and advanced materials.

References

-

PubChem. 3-Bromo-2-chloropyridine. National Center for Biotechnology Information. [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. The Japan Institute of Heterocyclic Chemistry. [Link]

-

PubChem. 3,5-Dibromo-4-chloropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dibromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein-Institut. [Link]

-

Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. Stille Coupling. University of California, Davis. [Link]

-

SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. University of California, Davis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,4-Dibromo-2-chloropyridine (CAS: 52200-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, polysubstituted pyridines offer a versatile platform for creating complex molecular architectures with tailored biological activities. 3,4-Dibromo-2-chloropyridine, a readily available building block, is of particular interest due to the differential reactivity of its three halogen substituents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, and strategic application in organic synthesis, with a focus on enabling the development of novel therapeutic agents.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Core Properties

3,4-Dibromo-2-chloropyridine is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52200-48-3 | [3] |

| Molecular Formula | C₅H₃Br₂ClN | [3] |

| Molecular Weight | 272.30 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 55-59 °C | TCI AMERICA |

| Boiling Point | 97 °C at 10 mmHg | TCI AMERICA |

| InChI Key | XNXHPEUZNXWWCH-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dibromo-2-chloropyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Based on computational predictions, the following chemical shifts and coupling patterns are anticipated in a CDCl₃ solvent.[6]

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-5 | ~7.4 | Doublet (d) | ³J(H5,H6) = ~5.0 |

| H-6 | ~8.2 | Doublet (d) | ³J(H5,H6) = ~5.0 |

The downfield shift of H-6 relative to H-5 is attributed to the anisotropic effect of the neighboring nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the attached halogens and the ring nitrogen.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~130 |

| C-5 | ~128 |

| C-6 | ~150 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-Dibromo-2-chloropyridine, the presence of two bromine atoms and one chlorine atom results in a characteristic isotopic pattern for the molecular ion peak.

The isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will lead to a cluster of peaks for the molecular ion (M⁺). The most abundant peaks in this cluster would correspond to the following isotopic combinations:

-

[M]⁺: C₅H₃⁷⁹Br₂³⁵Cl

-

[M+2]⁺: C₅H₃⁷⁹Br⁸¹Br³⁵Cl / C₅H₃⁷⁹Br₂³⁷Cl

-

[M+4]⁺: C₅H₃⁸¹Br₂³⁵Cl / C₅H₃⁷⁹Br⁸¹Br³⁷Cl

-

[M+6]⁺: C₅H₃⁸¹Br₂³⁷Cl

This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms and one chlorine atom in the molecule.[7]

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of 3,4-Dibromo-2-chloropyridine is expected to be dominated by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

-

Pyridine Ring Vibrations: Look for a series of sharp bands in the 1600-1400 cm⁻¹ region, which are characteristic of C=C and C=N stretching vibrations within the aromatic ring.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹.

-

C-Br and C-Cl Stretching: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹. These bands can be useful for confirming the presence of the halogens.

Part 2: Synthesis and Reactivity

The synthetic utility of 3,4-Dibromo-2-chloropyridine lies in its predictable and regioselective reactivity, allowing for the stepwise introduction of different functionalities.

Synthesis

A common laboratory-scale synthesis of 3,4-Dibromo-2-chloropyridine involves the Sandmeyer-type reaction of 3-amino-4-bromo-2-chloropyridine. The following protocol is adapted from a patented procedure and provides a reliable route to the target compound.

Experimental Protocol: Synthesis of 3,4-Dibromo-2-chloropyridine

-

Diazotization: To a solution of 3-amino-4-bromo-2-chloropyridine in an aqueous hydrobromic acid solution at 0-5 °C, slowly add a solution of sodium nitrite in water.

-

Sandmeyer Reaction: To the resulting diazonium salt solution, add a solution of cuprous bromide in hydrobromic acid.

-

Work-up: Allow the reaction to warm to room temperature and then heat to facilitate the evolution of nitrogen gas. After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic route to 3,4-Dibromo-2-chloropyridine.

Regioselective Reactivity

The key to the synthetic utility of 3,4-Dibromo-2-chloropyridine is the orthogonal reactivity of its halogen substituents. This allows for selective functionalization at either the C2 or C4 position, depending on the reaction conditions.

Caption: Dual reactivity pathways of 3,4-Dibromo-2-chloropyridine.

The pyridine nitrogen is strongly electron-withdrawing, which activates the C2 and C6 positions towards nucleophilic attack. In 3,4-Dibromo-2-chloropyridine, the C2 position is the most activated site for SₙAr. Consequently, strong nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the chloride at the C2 position.[8]

Experimental Protocol: SₙAr with a Secondary Amine (e.g., Morpholine)

-

Reaction Setup: To a solution of 3,4-Dibromo-2-chloropyridine in a polar aprotic solvent such as DMF or NMP, add an excess (2-3 equivalents) of morpholine and a non-nucleophilic base such as potassium carbonate.

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

In contrast to SₙAr, palladium-catalyzed cross-coupling reactions are governed by the relative rates of oxidative addition of the C-X bonds to the palladium center. The C-Br bond is weaker than the C-Cl bond, and therefore, oxidative addition occurs preferentially at the C-Br bond. In the case of 3,4-Dibromo-2-chloropyridine, this directs cross-coupling reactions to the C4 position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Reaction Setup: In a reaction vessel, combine 3,4-Dibromo-2-chloropyridine, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and degas the mixture thoroughly with nitrogen or argon.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

-

Reaction Setup: To a solution of 3,4-Dibromo-2-chloropyridine in a solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).[9][10]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: After completion, filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4-Dibromo-2-chloropyridine, the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or dioxane and heat the mixture to 80-110 °C.

-

Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Part 3: Applications in Drug Discovery

The strategic, regioselective functionalization of 3,4-Dibromo-2-chloropyridine makes it a valuable intermediate in the synthesis of complex molecules for drug discovery, particularly in the area of kinase inhibitors. Many kinase inhibitors feature a substituted heterocyclic core that mimics the adenine ring of ATP, and the pyrazolo[3,4-b]pyridine scaffold is a prominent example.[1][11][12][13]

The ability to introduce a diversity of substituents at the C2 and C4 positions of the pyridine ring through the sequential application of SₙAr and cross-coupling reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. For instance, a Suzuki coupling at C4 followed by a nucleophilic substitution at C2 can be used to construct highly functionalized pyridine derivatives that can be further elaborated into potent and selective kinase inhibitors.

While a direct marketed drug synthesized from 3,4-Dibromo-2-chloropyridine is not readily identifiable in the public domain, numerous patents in the pharmaceutical industry describe the use of polysubstituted halopyridines in the synthesis of novel therapeutic agents. The reactivity profile of 3,4-Dibromo-2-chloropyridine makes it an attractive starting material for such endeavors.

Conclusion

3,4-Dibromo-2-chloropyridine is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery. Its well-defined and predictable regioselective reactivity allows for the controlled and sequential introduction of various functional groups, enabling the efficient construction of complex, highly substituted pyridine derivatives. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to strategically employ this reagent in the design and synthesis of novel molecules with potential therapeutic applications.

References

- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693324, 3-Bromo-2-chloropyridine. PubChem. Retrieved from [Link]

- Gual-Torres, L., et al. (2021).

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. BenchChem.

-

Taylor & Francis Online. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

- Martinez, C. A., & Hu, S. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 26(11), 3193.

-

Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3847770, 4-Bromo-2-chloropyridine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

YouTube. (2023, April 13). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

-

some previous examples (13c-nmr). (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem.

- BenchChem. (2025).

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Retrieved from [Link]

-

ResearchGate. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817094, 3,5-Dibromo-4-chloropyridine. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 817094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]

Fundamental Reactivity of Dihalogenated Pyridine Isomers: A Strategic Guide to Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dihalogenated pyridines are not merely reagents; they are foundational scaffolds in the architectonics of modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from their unique combination of a heteroaromatic core and two distinct points of reactivity.[1][2][3] However, the isomeric relationship of the two halogen atoms profoundly dictates the molecule's electronic character and steric accessibility, leading to vastly different outcomes in chemical transformations. Understanding this intrinsic reactivity is paramount for any scientist aiming to leverage these building blocks for efficient and selective synthesis.

This guide provides a deep dive into the core principles governing the reactivity of dihalogenated pyridine isomers. We will move beyond simple reaction lists to explore the causality—the electronic and mechanistic underpinnings—that dictates regioselectivity in the most critical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Part 1: The Electronic Landscape of Dihalogenated Pyridines

The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. Through resonance, the nitrogen atom polarizes the ring system, creating regions of significant electron deficiency (partial positive charge) at the α (C2, C6) and γ (C4) positions.[4] This intrinsic electronic bias makes these positions prime targets for nucleophilic attack and oxidative addition of metal catalysts.

The introduction of two halogen atoms further modulates this landscape. While halogens are inductively electron-withdrawing, their lone pairs can participate in resonance. This push-pull electronic effect, combined with the halogen's position relative to the nitrogen and to each other, creates a unique reactivity profile for each isomer.

A second critical factor, particularly for metal-catalyzed reactions, is the Carbon-Halogen (C-X) bond dissociation energy (BDE). The ease of breaking this bond generally follows the trend C-I > C-Br > C-Cl > C-F .[1] This hierarchy is often the dominant factor in determining the site of initial reaction in mixed dihalopyridines, providing a powerful tool for selective, sequential functionalization.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine functionalization, allowing for the direct introduction of heteroatom nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key to the reaction's feasibility and regioselectivity.

Mechanism and Regioselectivity

A nucleophile attacks an electron-deficient carbon bearing a leaving group (the halogen), temporarily breaking aromaticity to form the Meisenheimer complex.[7] The negative charge of this intermediate is stabilized through resonance. For the reaction to be favorable, this charge must be delocalized onto an electronegative atom. In pyridines, this is only possible if the attack occurs at the C2 or C4 positions, where the charge can be placed directly on the ring nitrogen.[4] Consequently, halogens at the C3 and C5 positions are significantly less reactive towards SNAr.

Reactivity of Isomers

The inherent electronic properties of the pyridine ring establish a clear hierarchy of reactivity among the dihalogenated isomers for SNAr reactions.

| Isomer Class | Primary Reactive Site(s) | Rationale |

| 2,4-Dihalo | C4 > C2 | Both positions are activated. C4 is generally more reactive due to a combination of stronger electron deficiency (γ to N) and potentially less steric hindrance compared to the C2 position adjacent to the nitrogen.[8] |

| 2,6-Dihalo | C2 / C6 | Symmetrical and highly activated. Both positions are electronically equivalent and readily undergo substitution.[2] |

| 2,3-Dihalo | C2 | Only the C2 position is electronically activated by the nitrogen for SNAr. |

| 2,5-Dihalo | C2 | Only the C2 position is activated. |

| 3,5-Dihalo | Very Low Reactivity | Neither halogen is at a position activated by the ring nitrogen. These isomers are generally poor substrates for SNAr under standard conditions.[2] |

| 3,4-Dihalo | C4 | Only the C4 position is activated. |

Experimental Protocol: SNAr of 2,4-Dichloropyridine with an Amine

This protocol describes a typical procedure for the selective substitution at the C4 position.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq), the desired amine nucleophile (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask (approx. 0.2 M concentration of the limiting reagent).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-amino-2-chloropyridine product.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for elaborating dihalopyridine scaffolds, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The outcome of these reactions is dictated by the interplay between the C-X bond energy, the electronic nature of the halogen-bearing carbon, and, critically, the reaction conditions—particularly the choice of palladium ligand.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a workhorse reaction in drug discovery.[9] The regioselectivity in dihalopyridines is a predictable consequence of the mechanism's first and rate-determining step: oxidative addition of the Pd(0) catalyst to the C-X bond.

Governing Principles of Regioselectivity:

-

Halogen Identity: When different halogens are present, oxidative addition will almost always occur at the weaker C-X bond (C-I > C-Br > C-Cl).[1]

-

Electronic Activation: When two identical halogens are present, oxidative addition is favored at the most electrophilic carbon position. This generally means the positions activated by the ring nitrogen (C2/C6 and C4).[1]

-

Ligand Effects: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can dramatically influence and even reverse the intrinsic selectivity. Bulky, electron-rich ligands tend to favor the formation of monoligated Pd(0)L species, which can have different selectivity profiles than the more common bisligated Pd(0)L₂ complexes.[1][10]

Site-Selectivity in Suzuki Coupling of Dihalopyridine Isomers (Standard Conditions):

| Isomer | Preferred Reaction Site | Rationale |

| 2,4-Dihalo | C2 | The C2 position is generally the most electrophilic and favored for oxidative addition under standard catalytic conditions.[1][8] |

| 2,5-Dihalo | C2 | The C2 position is significantly more activated than the C5 position.[1] |

| 2,3-Dihalo | C2 | The C2 position is the most activated site.[1] |

| 3,4-Dihalo | C4 | The C4 position is more electrophilic than the C3 position.[1] |

| 2-Chloro-5-bromo | C5 (C-Br) | The C-Br bond is significantly weaker than the C-Cl bond, directing the reaction to the C5 position despite the C2 position being more electronically activated.[1] |

Experimental Protocol: C2-Selective Suzuki Coupling of 2,4-Dichloropyridine

-

Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) to a reaction vial.

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of Pd₂(dba)₃ (0.015 eq) and a ligand like SPhos (0.06 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS to confirm the formation of the 2-aryl-4-chloropyridine product.

-

Work-up & Purification: After cooling, dilute the reaction with water and ethyl acetate. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond and is conceptually similar to the Suzuki coupling, relying on a Pd-catalyzed cycle. The regioselectivity rules are often analogous, being governed by electronic effects and C-X bond strength. The choice of ligand (e.g., Josiphos, Xantphos, or Buchwald's biarylphosphine ligands) is critical for achieving high yields and selectivity, particularly for challenging substrates like dichloropyridines. For 2,4-dichloropyridine, while standard conditions might favor C4, specific ligands like Xantphos have been shown to promote C2-selective amination.[11]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] It uniquely employs a dual catalytic system of palladium and copper(I).[13][14] The reactivity trends mirror those of the Suzuki coupling:

-

Halogen Reactivity: I > Br > Cl >> OTf.

-

Positional Reactivity: Electron-deficient positions (C2, C4, C6) are more reactive.

This predictable reactivity allows for the selective mono-alkynylation of dihalopyridines, which can be further elaborated. For instance, in 3,5-dibromo-2,6-dichloropyridine, the reaction can be tuned to selectively substitute the more reactive bromide positions first.[15]

Part 4: Harnessing Orthogonal Reactivity for Sequential Functionalization

The true synthetic power of dihalogenated pyridines is unlocked when their distinct modes of reactivity are used in a planned sequence. By choosing an isomer with different halogens (e.g., 2-chloro-5-bromopyridine) or one with electronically differentiated positions (e.g., 2,4-dichloropyridine), chemists can perform orthogonal reactions.

A common and powerful strategy involves a metal-catalyzed cross-coupling at the more reactive position, followed by an SNAr at the remaining, less reactive position.

This approach allows for the controlled and divergent synthesis of complex, highly substituted pyridine derivatives from a single, readily available starting material. The choice of which reaction to perform first is a strategic decision based on the desired final structure and the compatibility of functional groups with the required reaction conditions.

Conclusion

The reactivity of dihalogenated pyridine isomers is not arbitrary but is governed by a predictable set of electronic and mechanistic principles. The electron-deficient nature of the pyridine α and γ positions, combined with the inherent reactivity hierarchy of carbon-halogen bonds, provides a foundational roadmap for predicting reaction outcomes. By understanding the causality behind SNAr and metal-catalyzed cross-coupling reactions, and by strategically selecting substrates and tuning reaction conditions through ligand and solvent choice, researchers can unlock the immense synthetic potential of these versatile building blocks. This knowledge is crucial for the efficient and selective construction of the complex molecular architectures required in modern drug discovery and materials science.

References

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

-

Leadbeater, N. E., & McGowan, K. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5874-5889. [Link]

-

Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

-

Fowler, J. M., Britton, E., Pask, C. M., & Willans, C. E. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. [Link]

-

Nucleophilic Aromatic Substitution. (2022, August 20). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (2021, August 15). Chemistry LibreTexts. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Sonogashira coupling. (2019, January 7). YouTube. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PubMed Central. [Link]

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Carbon-Halogen Bond Dissociation Energy in Substituted Pyridines

Abstract

The carbon-halogen (C-X) bond is a cornerstone of modern medicinal chemistry, with halopyridines serving as indispensable scaffolds in a vast array of pharmaceuticals.[1] The strength of this bond, quantified by its Bond Dissociation Energy (BDE), is a critical parameter that dictates molecular stability, reactivity, and metabolic fate. Understanding and predicting the C-X BDE in substituted pyridines is therefore not merely an academic exercise but a crucial component of rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings, experimental and computational determination, and practical implications of C-X BDE in this vital class of heterocycles.

The Fundamental Importance of C-X Bond Dissociation Energy

Bond Dissociation Energy is defined as the standard enthalpy change (at 298 K) required to cleave a bond homolytically, yielding two radical fragments.[2][3] For a substituted halopyridine, this process can be represented as:

Py-X → Py• + X•

The value of the C-X BDE is a direct measure of the bond's strength. A higher BDE indicates a stronger, more stable bond, while a lower BDE suggests a weaker bond that is more susceptible to cleavage. This single value has profound implications in drug development:

-

Metabolic Stability: A primary route for drug metabolism involves oxidation by cytochrome P450 enzymes. This process can be initiated by the abstraction of a hydrogen atom or by reactions involving halogenated sites. A high C-X BDE can render a molecule more resistant to certain metabolic pathways, potentially increasing its biological half-life.[4][5] Conversely, a strategically weakened C-X bond might be designed for pro-drugs that require metabolic activation.

-

Reaction Kinetics: The feasibility and rate of many synthetic reactions, particularly palladium-catalyzed cross-coupling reactions used to build molecular complexity, are directly influenced by the C-X BDE.[6] Selective activation of one C-X bond over another in a polyhalogenated pyridine is often governed by their relative BDEs.[6]

-

Pharmacological Profile: The presence and strength of halogen bonds can influence a drug's binding affinity to its target protein through subtle electronic and steric interactions.[7]

-

Toxicity: Unwanted cleavage of a C-X bond can lead to the formation of reactive radical species in vivo, potentially causing off-target effects and toxicity.

Factors Influencing C-X BDE in Substituted Pyridines

The electronic environment of the pyridine ring profoundly modulates the strength of the C-X bond. The interplay of several factors determines the final BDE value.

Position of the Halogen

The location of the halogen on the pyridine ring (positions 2, 3, or 4) is a primary determinant of the C-X BDE. Due to the electron-withdrawing nature of the ring nitrogen, C-X bonds at positions α to the nitrogen (2- and 6-positions) are generally weaker than those at the β (3- and 5-) or γ (4-) positions.[6] Computational studies have shown that the C-Cl BDE in 2-chloropyridine is approximately 3-4 kcal/mol lower than in 3- or 4-chloropyridine.[6] This is attributed to the stabilization of the resulting pyridyl radical by the adjacent nitrogen atom.

Nature of the Halogen

As expected from trends in electronegativity and bond length, the C-X BDE decreases down the halogen group:

C-F > C-Cl > C-Br > C-I

This trend is critical for synthetic applications, such as selective cross-coupling reactions, where a C-I or C-Br bond can be selectively reacted in the presence of a C-Cl or C-F bond.

Substituent Effects

Other substituents on the pyridine ring exert a significant influence on a specific C-X bond's BDE through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring. When placed in conjugation with the halogen (e.g., at the 4-position relative to a 2-halogen), they tend to weaken the C-X bond by stabilizing the resulting pyridyl radical.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the ring's electron density. These substituents generally increase the C-X BDE, making the bond stronger and less prone to cleavage.[8]

The following diagram illustrates the logical relationship between these influencing factors and the resulting bond strength.

Caption: Key factors modulating the C-X BDE in pyridines.

Methodologies for Determining C-X BDE

The determination of BDEs can be approached through both experimental measurements and computational calculations. Both methods have distinct advantages and are often used synergistically to validate findings.

Experimental Determination

Directly measuring BDEs is challenging, but several techniques have been developed to provide reliable experimental values.[3]

Photoacoustic Calorimetry (PAC)

PAC is a powerful technique for measuring the enthalpy of fast reactions, including bond homolysis.[9] It is based on the photoacoustic effect: when a molecule absorbs a pulse of light and undergoes a reaction (like bond cleavage), any excess energy not consumed by the reaction is released as heat.[9][10] This rapid, localized heating generates a sound wave that can be detected by a sensitive microphone.[9] The amplitude of this acoustic signal is proportional to the heat released, allowing for the calculation of the reaction enthalpy and, consequently, the BDE.[9]

Detailed Protocol: Photoacoustic Calorimetry Workflow

-

Sample Preparation: A dilute solution of the substituted halopyridine and a photochemical initiator (a molecule that fragments upon absorbing light to start the reaction) is prepared in a suitable solvent within a sealed quartz cuvette.

-

Laser Excitation: A pulsed laser, tuned to a wavelength absorbed by the initiator but not the pyridine, is fired into the sample. This initiates the homolytic cleavage of the C-X bond.

-

Acoustic Detection: A piezoelectric transducer (microphone) attached to the cuvette detects the pressure wave generated by the non-radiative decay (heat release) following the reaction.

-

Signal Processing: The transducer's signal is amplified and recorded by an oscilloscope. The amplitude of the signal is the primary data point.

-

Calibration: The system is calibrated using a reference compound that releases a known amount of heat upon light absorption without reacting. This allows the measured signal amplitude to be converted into energy units (Joules).

-

BDE Calculation: The bond dissociation energy is calculated from the energy balance equation, accounting for the energy of the laser pulse and the measured heat released.[9]

Caption: Experimental workflow for BDE determination via PAC.

Computational Prediction

With the advancement of computing power, Density Functional Theory (DFT) has become a routine and reliable tool for calculating BDEs.[11] The accuracy of these calculations is highly dependent on the chosen functional and basis set.[12][13]

The BDE is calculated as the difference in the total electronic energy (plus thermal corrections to enthalpy) between the products (pyridyl and halogen radicals) and the parent halopyridine molecule.[11]

BDE = [E(Py•) + E(X•)] - E(Py-X)

Detailed Protocol: DFT Calculation of C-X BDE

-

Structure Optimization:

-

Construct the 3D structures of the parent halopyridine (e.g., 2-chloro-5-nitropyridine), the corresponding pyridyl radical, and the halogen radical.

-

Perform a full geometry optimization for each species. A common and robust level of theory is the B3LYP functional with a 6-31G(d) basis set for initial optimization.[14] For higher accuracy, functionals like M06-2X with larger basis sets such as 6-311++G(d,p) are recommended.[13][15]

-

Causality: Optimization is critical to find the lowest energy conformation of each molecule and radical, which is a prerequisite for an accurate energy calculation.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

Self-Validation: Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies. For transition states, one imaginary frequency would be expected.

-

This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy, which are essential for converting electronic energy to enthalpy at 298 K.[15]

-

-

Single-Point Energy Calculation:

-

To improve accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated level of theory, such as the ωB97X-D functional with a large basis set like cc-pVTZ.[13]

-

Causality: This step captures electron correlation effects more accurately than the functional used for the geometry optimization, providing a more reliable final energy value without the high computational cost of re-optimizing with the larger basis set.

-

-

BDE Calculation:

-

Extract the calculated enthalpies (electronic energy + thermal corrections) for the parent molecule and the two radical products.

-

Apply the BDE equation: BDE = [H(pyridyl radical) + H(halogen radical)] - H(halopyridine).[16] The result is typically given in Hartrees and converted to kcal/mol or kJ/mol.[16]

-

Caption: Standard workflow for computational BDE prediction using DFT.

Data Summary: Representative C-X BDE Values

The following table summarizes computationally derived BDEs for various chloropyridines, illustrating the effects of halogen position and substitution. These values serve as a reference for understanding reactivity trends.

| Compound | Position of Cl | Substituent | Calculated C-Cl BDE (kcal/mol) | Relative Reactivity Trend |

| 2-Chloropyridine | 2 | None | ~95-96[6] | Most Reactive |

| 3-Chloropyridine | 3 | None | ~99-100[6] | Less Reactive |

| 4-Chloropyridine | 4 | None | ~98-99[6] | Intermediate |

| 2-Chloro-5-nitropyridine | 2 | 5-NO₂ (EWG) | Lower than 2-Cl-Py | Enhanced Reactivity |

| 2-Chloro-5-aminopyridine | 2 | 5-NH₂ (EDG) | Higher than 2-Cl-Py | Reduced Reactivity |

Note: Absolute BDE values can vary depending on the computational method. The trends, however, are generally consistent across high-level methods.[6]

Conclusion and Future Outlook

The carbon-halogen bond dissociation energy is a pivotal parameter in the design and development of pyridine-based pharmaceuticals. A thorough understanding of the factors that govern C-X BDE allows medicinal chemists to fine-tune properties such as metabolic stability and synthetic accessibility. The synergistic use of advanced experimental techniques like photoacoustic calorimetry and high-level DFT calculations provides a robust framework for accurately determining and predicting these values. As computational methods continue to improve in accuracy and efficiency, the in silico prediction of BDEs will become an even more indispensable tool in the drug discovery pipeline, enabling the rational design of safer and more effective medicines.

References

- Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. (2023).

- Calculating Bond Enthalpies - Measuring Bond Dissociation Energies with Comput

- The photoacoustic effect and the calorimeter. Molecular Energetics Group.

- Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. (2022). The Royal Society Publishing.

- Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods in the Calculation of Bond Dissociation Energies.

- Metabolic stability and its role in the discovery of new chemical entities.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PubMed Central.

- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central.

- Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). RSC Publishing.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. (1999). Journal of the American Chemical Society.

- Bond dissoci

- Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. (2022). PubMed Central.

- Drug metabolic stability in early drug discovery to develop potential lead compounds.

- Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). PubMed Central.

- Wavelength-dependent photoacoustic calorimetry study of melanin. (2002). PubMed.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 10. Wavelength-dependent photoacoustic calorimetry study of melanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

- 16. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of 3,4-Dibromo-2-chloropyridine

Introduction: Navigating the Regiochemical Landscape of a Polyhalogenated Pyridine

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with functionalized pyridines being integral to a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The precise introduction of substituents onto the pyridine ring is therefore a critical endeavor in the development of novel molecular entities. 3,4-Dibromo-2-chloropyridine is a versatile, yet challenging, starting material that offers multiple reaction sites for diversification. The three distinct halogen atoms—a chlorine at the electron-deficient C2 position and two bromines at the C3 and C4 positions—exhibit differential reactivity, allowing for a stepwise and regioselective functionalization strategy.

This guide provides a comprehensive overview of the principles and protocols for the selective functionalization of 3,4-dibromo-2-chloropyridine. We will explore the underlying mechanistic principles that govern the selectivity of various transformations and provide detailed, field-proven protocols for achieving mono- and di-functionalization of this key synthetic intermediate.

The Hierarchy of Reactivity: A Guiding Principle

The selective functionalization of 3,4-dibromo-2-chloropyridine is governed by a hierarchy of reactivity among the three carbon-halogen bonds. This hierarchy is dependent on the type of reaction being performed.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig): The reactivity is primarily dictated by the carbon-halogen bond dissociation energy (C-I > C-Br > C-Cl) and the electronic nature of the pyridine ring. The C2 and C4 positions are generally more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the pyridine nitrogen.[1] For 3,4-dibromo-2-chloropyridine, the weaker C-Br bonds are significantly more reactive than the C-Cl bond. Between the two C-Br bonds, the C4 position is generally more reactive than the C3 position in Suzuki-Miyaura couplings, a trend observed in analogous 2-chloro-3,4-diiodopyridine systems.[2] This allows for a predictable, stepwise functionalization, first at C4, then C3, and finally at C2 under more forcing conditions.

-

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity is governed by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate.[3] The C2 position is the most electron-deficient due to its proximity to the nitrogen atom, making it the most susceptible to attack by nucleophiles.[4] Therefore, selective functionalization at the C2 position can be achieved using strong nucleophiles, leaving the C-Br bonds at C3 and C4 intact.

-

Directed Metalation and Halogen-Metal Exchange: The functionalization of pyridine rings can also be achieved through lithiation followed by quenching with an electrophile.[5] While direct deprotonation of 3,4-dibromo-2-chloropyridine is challenging, halogen-metal exchange offers a potential route for selective functionalization. The relative rates of halogen-metal exchange generally follow the trend I > Br > Cl. Between the two bromine atoms, the C4 position is often more susceptible to metalation.

Visualizing the Reaction Pathways

The following diagram illustrates the primary pathways for the selective functionalization of 3,4-dibromo-2-chloropyridine.

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Strategic Functionalization of 3,4-Dibromo-2-chloropyridine via Palladium-Catalyzed Cross-Coupling Reactions

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the strategic, site-selective functionalization of 3,4-dibromo-2-chloropyridine. This versatile trihalogenated pyridine serves as a powerful building block for constructing complex, highly substituted pyridine scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2] By leveraging the inherent differences in carbon-halogen bond reactivity, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce diverse functionalities with high regioselectivity. This document explains the underlying principles of selectivity and offers validated, step-by-step protocols to empower the synthesis of novel molecular entities.

The Principle of Regioselective Functionalization

The ability to selectively functionalize one position on a polyhalogenated scaffold in the presence of other halogens is a cornerstone of modern synthetic strategy.[3] In the case of 3,4-dibromo-2-chloropyridine, the regiochemical outcome of palladium-catalyzed reactions is governed by a well-established hierarchy of reactivity.

Causality Behind Selectivity:

-

Carbon-Halogen Bond Strength: The rate-determining step in most palladium cross-coupling cycles is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[4] The energy of these bonds follows the trend C-Cl > C-Br > C-I. Consequently, the weaker C-Br bonds are significantly more susceptible to cleavage by a palladium(0) catalyst than the stronger C-Cl bond.[5][6]

-

Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C6 positions, making them electronically favorable for oxidative addition.[5][7]

In 3,4-dibromo-2-chloropyridine, these two factors are in opposition at the C2 position (strong C-Cl bond at an activated site) and in concert at the C3 and C4 positions (weaker C-Br bonds). Experimental evidence overwhelmingly shows that bond strength is the dominant factor. The reaction will preferentially occur at one of the C-Br bonds before reacting at the C-Cl bond, which requires more forcing conditions.[5][6] This predictable reactivity allows for a stepwise functionalization strategy.

Caption: Sequential functionalization of 3,4-Dibromo-2-chloropyridine.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[8][9] For 3,4-dibromo-2-chloropyridine, this reaction provides a reliable route to introduce aryl or heteroaryl substituents selectively at the bromine-bearing positions.[6]

Expert Insights: Catalyst, Base, and Solvent Selection

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos or P(t-Bu)₃ is highly effective.[9] These bulky ligands facilitate the rate-limiting reductive elimination step and promote high catalytic turnover. For simpler substrates, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be sufficient.[6]

-

Base: An inorganic base is required to activate the boronic acid in the transmetalation step. K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. The use of an aqueous solution of the base often accelerates the reaction.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. This biphasic system effectively dissolves both the organic substrate and the inorganic base.

Detailed Step-by-Step Protocol: Mono-Arylation

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-2-chloropyridine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Reaction Setup: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent and Base Addition: Through the septum, add the degassed organic solvent (e.g., Toluene, ~0.2 M concentration relative to the pyridine). Then, add a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv).

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3(or 4)-aryl-4(or 3)-bromo-2-chloropyridine product.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~85[6] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | High |

Application Protocol: Sonogashira C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne.[10] This reaction is indispensable for creating rigid molecular scaffolds and precursors for further transformations. The reaction typically employs a dual-catalyst system.[11]

Expert Insights: The Dual-Catalyst System

-

Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[11]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

Caption: A typical experimental workflow for palladium-catalyzed reactions.

Detailed Step-by-Step Protocol: Mono-Alkynylation

-

Reagent Preparation: To a Schlenk flask with a stir bar, add 3,4-dibromo-2-chloropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1.5 mol%).

-

Reaction Setup: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as required.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkynylated pyridine.

Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Expert Insights: The Critical Ligand and Base

-

Ligand Choice: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, Josiphos) are essential. They stabilize the palladium center and promote the challenging C-N reductive elimination step.

-